

# Application Notes: (Phe13,Tyr19)-MCH Radioligand Binding Assay Protocol

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## Compound of Interest

**Compound Name:** (Phe13,Tyr19)-MCH (human, mouse, rat)

**Cat. No.:** B15140928

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## Introduction

The Melanin-Concentrating Hormone (MCH) and its primary receptor in rodents, MCHR1, are key players in the regulation of energy homeostasis, appetite, and other physiological processes. MCHR1, a G protein-coupled receptor (GPCR), has emerged as a significant therapeutic target for obesity and related metabolic disorders. The analogue of human MCH, [Phe13, Tyr19]-MCH, was designed for radioiodination, providing a valuable tool for studying these receptors. This document provides detailed protocols for performing radioligand binding assays using [<sup>125</sup>I]- (Phe13,Tyr19)-MCH to characterize the MCH receptor and evaluate the binding affinity of novel compounds.

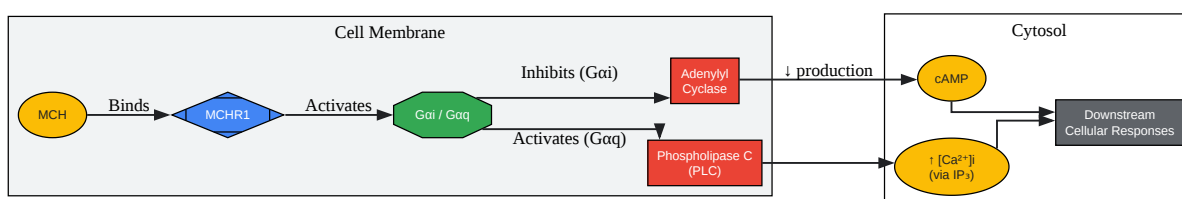
## Data Presentation

The following table summarizes the binding affinities of various radioligands and the inhibitory constants of selected MCHR1 antagonists.

Compound/Radioligand	Receptor/Cell Line	Assay Type	Binding Affinity (Value)	Reference
[ <sup>125</sup> I]-[Phe13, Tyr19]-MCH	Mouse G4F-7 melanoma cells	Saturation	K <sub>d</sub> : 0.118 nM	[1]
[ <sup>125</sup> I]-[D-Phe13, Tyr19]-MCH	Mouse melanoma cells	Saturation	K <sub>d</sub> : 122.7 ± 15.3 pM	[2]
MCH-1 antagonist 1	Human MCH-1 receptor	Competition	K <sub>i</sub> : 2.6 nM	[3]
GPS18169	Human MCH-R1	Competition	K <sub>i</sub> : ~20 pM	[4]
TPI 1361-17	Rat MCH1 receptor	Functional (Ca <sup>2+</sup> mobilization)	IC <sub>50</sub> : 6.1 nM	[5]

## MCHR1 Signaling Pathway

MCHR1 activation by MCH initiates signaling through multiple G protein subtypes, primarily G $\alpha$ i and G $\alpha$ q. Coupling to G $\alpha$ i leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Activation of G $\alpha$ q stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).



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## MCHR1 Signaling Pathway Diagram

## Experimental Protocols

### I. Membrane Preparation from MCHR1-Expressing Cells

This protocol outlines the preparation of cell membranes enriched with MCHR1.

#### Materials:

- Cells expressing MCHR1 (e.g., HEK293 or CHO cells)
- Phosphate-Buffered Saline (PBS), ice-cold
- Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors)
- Dounce homogenizer or sonicator
- High-speed refrigerated centrifuge

#### Procedure:

- Grow MCHR1-expressing cells to confluency.
- Wash the cells twice with ice-cold PBS.
- Harvest the cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.
- Resuspend the cell pellet in ice-cold Lysis Buffer.
- Homogenize the cell suspension using a Dounce homogenizer or sonicator.
- Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and intact cells.
- Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g) for 30-60 minutes at 4°C to pellet the membranes.
- Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

## II. Saturation Radioligand Binding Assay

This assay is performed to determine the receptor density ( $B_{max}$ ) and the dissociation constant ( $K_d$ ) of the radioligand.

Materials:

- MCHR1 membrane preparation
- Radioligand: [ $^{125}$ I]-(Phe13,Tyr19)-MCH
- Unlabeled MCH (for non-specific binding)
- Assay Buffer: 25 mM HEPES, 10 mM  $MgCl_2$ , 2 mM EGTA, 0.1% BSA, pH 7.4.[6]
- 96-well microplates
- Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
- Filtration apparatus (cell harvester)
- Scintillation cocktail and counter

Procedure:

- Prepare serial dilutions of the radioligand in the Assay Buffer.
- In a 96-well plate, add the following to triplicate wells:
  - Total Binding: MCHR1 membranes and increasing concentrations of the radioligand.
  - Non-specific Binding (NSB): MCHR1 membranes, increasing concentrations of the radioligand, and a high concentration of unlabeled MCH.
- Incubate the plate for 90 minutes.[6]
- Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters multiple times with ice-cold wash buffer (e.g., PBS with 0.01% TX-100).[6]

- Dry the filters, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
- Calculate specific binding by subtracting NSB from total binding.
- Analyze the data using non-linear regression to determine Bmax and Kd.

### III. Competition Radioligand Binding Assay

This assay is used to determine the binding affinity ( $K_i$ ) of unlabeled test compounds.

Materials:

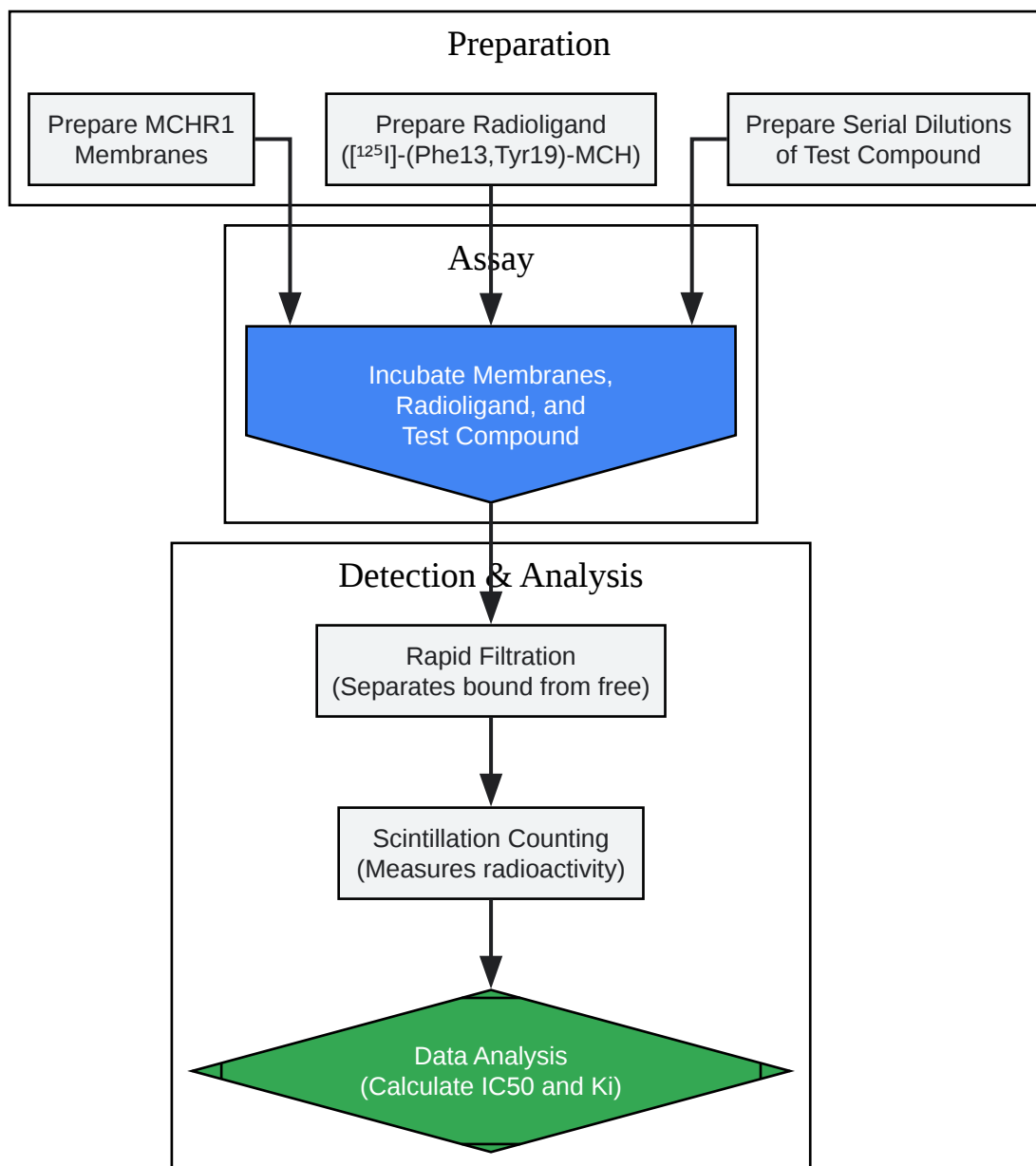
- Same as for the saturation binding assay, plus the unlabeled test compounds.

Procedure:

- Prepare serial dilutions of the unlabeled test compound.
- In a 96-well plate, add the following to triplicate wells:
  - MCHR1 membranes.
  - A single concentration of [ $^{125}$ I]-(Phe13,Tyr19)-MCH (typically at or near its Kd).
  - Increasing concentrations of the unlabeled test compound.
- Include wells for total binding (no competitor) and non-specific binding (high concentration of unlabeled MCH).
- Incubate, filter, and measure radioactivity as described for the saturation assay.
- Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
- Calculate the  $K_i$  value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where [L] is the concentration of the radioligand and  $K_d$  is its dissociation constant.

## Experimental Workflow

The following diagram illustrates the general workflow for a competition radioligand binding assay.



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### Radioligand Binding Assay Workflow

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